1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid
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Overview
Description
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is an organic compound with the molecular formula C15H19NO4 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid typically involves multiple steps. One common method is the protection of the amine group in piperidine using benzyl chloroformate, followed by the introduction of a carboxylic acid group at the 4-position. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, allowing selective reactions at other sites in the molecule. The piperidine ring can interact with various enzymes and receptors, influencing their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid: Lacks the methyl group at the 3-position, which can influence its reactivity and interactions.
1-[(Benzyloxy)carbonyl]-3-methylpyrrolidine-4-carboxylic acid: Contains a five-membered ring instead of a six-membered piperidine ring, affecting its chemical properties.
1-[(Benzyloxy)carbonyl]-3-methylpiperidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific structure, which allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-11-9-16(8-7-13(11)14(17)18)15(19)20-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLXIKOBGYHPTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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